molecular formula C23H12Cl3N5O B5405037 5-amino-3-[(Z)-1-cyano-2-[5-(2,4,5-trichlorophenyl)furan-2-yl]ethenyl]-1-phenylpyrazole-4-carbonitrile

5-amino-3-[(Z)-1-cyano-2-[5-(2,4,5-trichlorophenyl)furan-2-yl]ethenyl]-1-phenylpyrazole-4-carbonitrile

Cat. No.: B5405037
M. Wt: 480.7 g/mol
InChI Key: GIGJSNLYSLRZOF-MDWZMJQESA-N
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Description

5-amino-3-[(Z)-1-cyano-2-[5-(2,4,5-trichlorophenyl)furan-2-yl]ethenyl]-1-phenylpyrazole-4-carbonitrile is a complex organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-3-[(Z)-1-cyano-2-[5-(2,4,5-trichlorophenyl)furan-2-yl]ethenyl]-1-phenylpyrazole-4-carbonitrile typically involves multi-step organic reactions. One common method involves the condensation of appropriate starting materials under controlled conditions. For instance, the synthesis might start with the preparation of a furan derivative, followed by its reaction with a pyrazole precursor. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters would be essential to maintain consistency and efficiency. Additionally, purification steps such as crystallization, distillation, or chromatography would be employed to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

5-amino-3-[(Z)-1-cyano-2-[5-(2,4,5-trichlorophenyl)furan-2-yl]ethenyl]-1-phenylpyrazole-4-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol or amine derivative. Substitution reactions could result in various functionalized pyrazole derivatives .

Scientific Research Applications

5-amino-3-[(Z)-1-cyano-2-[5-(2,4,5-trichlorophenyl)furan-2-yl]ethenyl]-1-phenylpyrazole-4-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-amino-3-[(Z)-1-cyano-2-[5-(2,4,5-trichlorophenyl)furan-2-yl]ethenyl]-1-phenylpyrazole-4-carbonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, thereby influencing various biochemical pathways. The exact pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-amino-3-[(Z)-1-cyano-2-[5-(2,4,5-trichlorophenyl)furan-2-yl]ethenyl]-1-phenylpyrazole-4-carbonitrile is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of the furan and trichlorophenyl groups, along with the pyrazole core, makes it a versatile compound with diverse applications .

Properties

IUPAC Name

5-amino-3-[(Z)-1-cyano-2-[5-(2,4,5-trichlorophenyl)furan-2-yl]ethenyl]-1-phenylpyrazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H12Cl3N5O/c24-18-10-20(26)19(25)9-16(18)21-7-6-15(32-21)8-13(11-27)22-17(12-28)23(29)31(30-22)14-4-2-1-3-5-14/h1-10H,29H2/b13-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIGJSNLYSLRZOF-MDWZMJQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=C(C(=N2)C(=CC3=CC=C(O3)C4=CC(=C(C=C4Cl)Cl)Cl)C#N)C#N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)N2C(=C(C(=N2)/C(=C/C3=CC=C(O3)C4=CC(=C(C=C4Cl)Cl)Cl)/C#N)C#N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H12Cl3N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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